molecular formula C12H20F3NO2 B13224843 tert-Butyl 2-[6-(trifluoromethyl)piperidin-3-yl]acetate

tert-Butyl 2-[6-(trifluoromethyl)piperidin-3-yl]acetate

Cat. No.: B13224843
M. Wt: 267.29 g/mol
InChI Key: HXLOJSSBLVICDV-UHFFFAOYSA-N
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Description

tert-Butyl 2-[6-(trifluoromethyl)piperidin-3-yl]acetate is a versatile piperidine-based building block designed for advanced medicinal chemistry and drug discovery research. This compound features a piperidine scaffold, a privileged structure in pharmacology that is frequently employed in the synthesis of molecules targeting G protein-coupled receptors (GPCRs) and various enzymes . The incorporation of the metabolically stable trifluoromethyl group is a common strategy in lead optimization to enhance a compound's lipophilicity, membrane permeability, and overall metabolic stability . The tert-butyl ester moiety acts as a protective group for the carboxylic acid functionality, streamlining synthetic workflows and facilitating the final deprotection to the corresponding acetic acid derivative, which can be used for further conjugation . Researchers value this chemical scaffold for its potential application in developing bioactive molecules. Piperidine derivatives are extensively explored as antagonists for peripheral type 1 cannabinoid receptors (CB1) for the treatment of metabolic diseases , and as core structures in the development of inhibitors for various targets, such as MmpL3 in antibacterial research . The molecular characteristics of this compound make it a valuable intermediate for constructing compound libraries aimed at optimizing pharmacological activity and improving drug-like properties, including oral bioavailability and selectivity. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the product's Certificate of Analysis for specific quality control data.

Properties

Molecular Formula

C12H20F3NO2

Molecular Weight

267.29 g/mol

IUPAC Name

tert-butyl 2-[6-(trifluoromethyl)piperidin-3-yl]acetate

InChI

InChI=1S/C12H20F3NO2/c1-11(2,3)18-10(17)6-8-4-5-9(16-7-8)12(13,14)15/h8-9,16H,4-7H2,1-3H3

InChI Key

HXLOJSSBLVICDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1CCC(NC1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-[6-(trifluoromethyl)piperidin-3-yl]acetate typically involves the reaction of a piperidine derivative with a trifluoromethylating agent. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-[6-(trifluoromethyl)piperidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-[6-(trifluoromethyl)piperidin-3-yl]acetate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can influence the reactivity and stability of the resulting compounds.

Biology

In biological research, this compound can be used as a probe to study the effects of trifluoromethyl groups on biological systems. It can also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of tert-Butyl 2-[6-(trifluoromethyl)piperidin-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the binding affinity and selectivity of the compound for its target. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, further modulating its activity.

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethyl Impact: The CF₃ group in the main compound enhances electron-withdrawing effects and lipophilicity, similar to its role in 6-(hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one. However, the latter’s isoindolinone core introduces aromaticity, altering electronic properties .
  • Ester Stability: The tert-butyl ester in the main compound provides superior hydrolytic stability compared to ethyl esters (e.g., ethyl 2-(5-bromo-2-cyanophenyl)acetate), which is critical for prolonged drug half-life .
  • Ring Systems : Spirocyclic (e.g., 2-azaspiro[3.4]octane) and pyrrolidine analogs introduce steric constraints, affecting binding pocket interactions in target proteins .

Research Findings and Pharmacological Implications

  • Synthetic Utility: The main compound’s tert-butyl ester is frequently employed in Mitsunobu reactions or acid-mediated deprotections, as demonstrated in the synthesis of complex carbamates and amides in patent applications .
  • Biological Activity : Derivatives of the main compound show promise in kinase inhibition due to the piperidine scaffold’s ability to mimic purine binding motifs. In contrast, spirocyclic analogs exhibit higher selectivity for G-protein-coupled receptors .
  • Solubility vs. Permeability: While the CF₃ group increases lipophilicity, polar substituents (e.g., hydroxymethyl in isoindolinone derivatives) balance solubility, a trade-off critical for oral bioavailability .

Biological Activity

Tert-butyl 2-[6-(trifluoromethyl)piperidin-3-yl]acetate is a compound of interest due to its unique structural features, which include a tert-butyl group, an acetate moiety, and a trifluoromethyl-substituted piperidine ring. This specific configuration enhances its lipophilicity and metabolic stability, making it a candidate for various biological studies and applications.

  • Molecular Formula : C12H20F3NO2
  • Molecular Weight : 267.29 g/mol
  • CAS Number : 2060051-13-8

The trifluoromethyl group is known to significantly influence the pharmacological properties of compounds, often enhancing their potency and selectivity towards biological targets.

Biological Activity Overview

Research into the biological activity of this compound has indicated potential interactions with various receptors and enzymes, particularly within the central nervous system (CNS). The compound's structure suggests that it may exhibit properties similar to other trifluoromethyl-containing compounds that have been shown to enhance drug efficacy.

Binding Affinity Studies

Initial studies suggest that the binding affinity of this compound to certain receptors could be significant. For instance, compounds with similar piperidine structures have demonstrated effective binding to serotonin receptors and other CNS targets.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group in the piperidine ring is hypothesized to improve the compound's metabolic stability and bioavailability. SAR studies indicate that modifications in the piperidine substituents can lead to variations in biological activity, which is critical for drug design.

Compound NameStructureUnique Features
Tert-butyl 3-(trifluoromethyl)piperidineC12H20F3NDifferent trifluoromethyl position
N-MethylpiperidineC6H13NLacks fluorine but retains piperidine structure
Tert-butyl 4-(trifluoromethyl)anilineC10H12F3NAniline structure instead of piperidine

Case Studies and Research Findings

  • In Vitro Studies on Receptor Binding
    • A study evaluated the binding affinity of various trifluoromethylated compounds to serotonin receptors. The results indicated that compounds with a piperidine backbone exhibited enhanced binding compared to their non-fluorinated analogs, suggesting a similar potential for this compound .
  • Metabolic Stability Assessments
    • Research on related compounds has shown that the introduction of trifluoromethyl groups can increase metabolic stability in liver microsome assays. This finding is critical as it suggests that this compound may also exhibit prolonged action in vivo due to reduced degradation .
  • Potential Anti-Tubercular Activity
    • A high-throughput screening study identified several compounds with anti-tubercular activity, including those with structural similarities to this compound. This suggests that further exploration into its antibacterial properties could be warranted .

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